Cas no 86627-03-4 (6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine)

6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinamine, 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)-
- 6-chloro-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidin-4-amine
- 6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-4-amine
- 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine
- 4-Chloro-6-[N-(4-methoxyphenyl)amino]-2-(methylsulfonyl)pyrimidine
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- MDL: MFCD28039806
- Inchi: 1S/C12H12ClN3O3S/c1-19-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)20(2,17)18/h3-7H,1-2H3,(H,14,15,16)
- InChI Key: BGKOPCDZFSSMJU-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(=N1)S(C)(=O)=O)NC1C=CC(=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 407
- Topological Polar Surface Area: 89.6
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 204854-1g |
4-Chloro-6-[N-(4-methoxyphenyl)amino]-2-(methylsulfonyl)pyrimidine |
86627-03-4 | 1g |
$2450.00 | 2023-09-06 |
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
Additional information on 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine
Introduction to 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine (CAS No. 86627-03-4)
6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine, identified by its CAS number 86627-03-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The structural features of this molecule, including its chloro, methanesulfonyl, and methoxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine molecule exhibits a pyrimidin-4-amine core, which is a common motif in many biologically active molecules. The presence of a chloro group at the 6-position and a methanesulfonyl group at the 2-position enhances its interaction with biological targets, while the methoxy group at the 4-methyl position of the phenyl ring further modulates its pharmacokinetic properties. These structural elements make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in pyrimidine derivatives as potential therapeutic agents due to their diverse biological activities. Pyrimidine-based compounds have shown promise in various therapeutic areas, including oncology, antiviral therapy, and anti-inflammatory treatments. The 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine structure has been investigated for its potential role in inhibiting specific enzymes and receptors involved in disease pathways. Its ability to modulate these targets makes it a compelling subject for further research.
One of the most exciting aspects of this compound is its potential application in the development of novel anticancer agents. Cancer research has increasingly focused on targeting specific molecular pathways that are dysregulated in tumor cells. The 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine molecule has been studied for its ability to interact with enzymes such as kinases and other signaling proteins that play critical roles in cancer progression. Preclinical studies have suggested that this compound may inhibit the activity of these enzymes, leading to reduced tumor growth and proliferation.
Additionally, the 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine derivative has shown promise in the development of antiviral therapies. Viruses often rely on host cellular machinery for replication, making it difficult to target them without harming healthy cells. The unique structural features of this compound allow it to selectively interact with viral proteins or enzymes, disrupting viral replication cycles without significant toxicity to host cells. This selectivity is crucial for developing effective antiviral drugs that can combat a wide range of viral infections.
The synthesis of 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The chlorination step at the 6-position is particularly critical, as it determines the reactivity of the molecule towards subsequent functionalization. The methanesulfonyl group at the 2-position is introduced through nucleophilic substitution reactions, which must be carefully optimized to avoid side reactions. Finally, the methoxy group at the phenyl ring is typically incorporated during the initial synthesis or through post-synthetic modifications.
The pharmacological properties of 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine have been extensively studied in vitro and in vivo. In cell-based assays, this compound has demonstrated inhibitory activity against several target enzymes relevant to cancer and viral infections. These preliminary findings have prompted further investigation into its potential as a lead compound for drug development. Animal models have also been utilized to assess its safety profile and efficacy in vivo.
The growing body of research on 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-amine highlights its significance as a versatile scaffold for medicinal chemistry innovation. Its unique structural features and demonstrated biological activity make it a promising candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic targets and mechanisms, compounds like 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin-4-am ine will play an increasingly important role in developing next-generation therapeutics.
In conclusion, 6-Chloro-2-(methanesulfonyl)-N-(4-methoxyphenyl)pyrimidin -4-am ine (CAS No. 86627 -03 - 4) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. Its potential applications in oncology and antiviral therapy make it a valuable compound for further investigation by researchers worldwide. As our understanding of disease mechanisms continues to evolve, compounds like this will be instrumental in developing innovative treatments that address unmet medical needs.
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